molecular formula C6H11Cl3O B12079991 Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- CAS No. 67967-06-0

Propane, 2-methyl-2-(2,2,2-trichloroethoxy)-

Cat. No.: B12079991
CAS No.: 67967-06-0
M. Wt: 205.5 g/mol
InChI Key: GLGXKALTCAZDPC-UHFFFAOYSA-N
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Description

Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- is an organic compound with a complex structure It is characterized by the presence of a propane backbone with a 2-methyl group and a 2-(2,2,2-trichloroethoxy) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- typically involves the reaction of 2-methylpropane with 2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trichloroethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trichloroethoxy group into other molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloroethoxy group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propane, 2-ethoxy-2-methyl-: Similar in structure but with an ethoxy group instead of a trichloroethoxy group.

    2-Propanol, 2-methyl-: Contains a hydroxyl group instead of an ether linkage.

Uniqueness

Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- is unique due to the presence of the trichloroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

67967-06-0

Molecular Formula

C6H11Cl3O

Molecular Weight

205.5 g/mol

IUPAC Name

2-methyl-2-(2,2,2-trichloroethoxy)propane

InChI

InChI=1S/C6H11Cl3O/c1-5(2,3)10-4-6(7,8)9/h4H2,1-3H3

InChI Key

GLGXKALTCAZDPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(Cl)(Cl)Cl

Origin of Product

United States

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